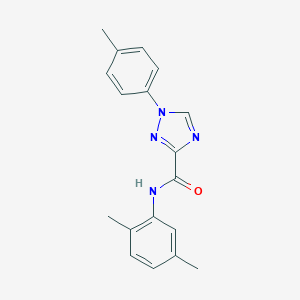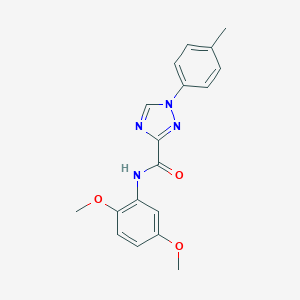![molecular formula C18H16O4 B278969 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, also known as Ethyl-α-cyano-β-methylcinnamate, is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties. This compound belongs to the class of cinnamates and is widely used in the synthesis of various organic molecules.
Mécanisme D'action
The mechanism of action of 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and pain.
Biochemical and Physiological Effects:
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to exhibit significant antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, it has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one in lab experiments is its low toxicity. This compound has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it is readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using this compound is its poor solubility in water, which may limit its bioavailability and efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one. One area of interest is the development of novel formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in various disease models. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
In conclusion, 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a promising compound with potential medicinal properties. It has been extensively studied for its anti-inflammatory, analgesic, antioxidant, antibacterial, antifungal, and anticancer activities. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in various disease models.
Méthodes De Synthèse
The synthesis of 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with β-methylcinnamaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds under mild conditions and yields a white crystalline solid with a melting point of 110-113°C.
Applications De Recherche Scientifique
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential medicinal properties. It has been reported to possess anti-inflammatory, analgesic, and antioxidant activities. This compound has also been found to exhibit antibacterial and antifungal properties. Furthermore, it has been shown to possess significant anticancer activity against various cancer cell lines.
Propriétés
Nom du produit |
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
3-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H16O4/c1-2-22-14-10-7-13(8-11-14)9-12-16(19)15-5-3-4-6-17(20)18(15)21/h3-12H,2H2,1H3,(H,20,21)/b12-9+ |
Clé InChI |
DZTSWQVRQWXFCM-FMIVXFBMSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
SMILES canonique |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)

![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)



